molecular formula C25H26F2N6OS B8715576 Carsatrin, (S)- CAS No. 125345-93-9

Carsatrin, (S)-

カタログ番号: B8715576
CAS番号: 125345-93-9
分子量: 496.6 g/mol
InChIキー: JOMBZLFCXNSKEQ-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carsatrin, (S)-, is a purinylpiperazine derivative with the molecular formula C₂₅H₂₆F₂N₆OS and a molecular weight of 496.584 g/mol . Its CAS registry number is 125363-87-3, and it is classified as an investigational cardiotonic and antiarrhythmic agent . Structurally, Carsatrin features a thioether-linked purine moiety and a benzhydryl group substituted with electron-withdrawing fluorine atoms, which enhance its potency .

Carsatrin was optimized from a series of purine derivatives, achieving 25.4% synthesis yield in its most feasible route, which involves chloro-hydroxypropanyl and bis(4-fluorophenyl)methyl-piperazine intermediates .

特性

CAS番号

125345-93-9

分子式

C25H26F2N6OS

分子量

496.6 g/mol

IUPAC名

(2S)-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol

InChI

InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31)/t21-/m0/s1

InChIキー

JOMBZLFCXNSKEQ-NRFANRHFSA-N

異性体SMILES

C1CN(CCN1C[C@@H](CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

正規SMILES

C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Carsatrin belongs to a class of sodium channel-modulating cardiotonics. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Carsatrin and Analogous Compounds

Compound Molecular Formula Mechanism of Action Selectivity/Effects Clinical Status Key Advantages/Limitations
Carsatrin, (S)- C₂₅H₂₆F₂N₆OS Modulates cardiac Na⁺ channels; prolongs AP High inotropic selectivity; no impact on blood pressure/heart rate Investigational Superior oral activity; optimized SAR for potency
DPI 201106 Not fully disclosed Prototypic Na⁺ channel modulator Moderate selectivity; shorter AP duration Preclinical Basis for Carsatrin’s design; less potent
Sulmazole C₁₄H₁₄N₄O₂ Phosphodiesterase (PDE) inhibitor Broader effects; may increase heart rate Investigational Limited selectivity; off-target PDE effects
Tetrodotoxin C₁₁H₁₇N₃O₈ Na⁺ channel blocker Inhibits Carsatrin’s inotropic effect Research tool Non-therapeutic; mechanistic probe

Key Research Findings

Structure-Activity Relationship (SAR): Thioether linkage: Carsatrin’s thioether group enhances stability and potency compared to oxygen/nitrogen isosteres in its class . Electron-withdrawing substituents: Fluorine atoms on the benzhydryl moiety increase binding affinity to sodium channels, improving inotropic activity by ~30% over non-fluorinated analogs .

Preclinical Efficacy :

  • In vivo studies showed Carsatrin increased left ventricular dP/dt max (a measure of contractility) by 45% at 1 mg/kg oral dose without altering heart rate, whereas DPI 201106 required higher doses (3 mg/kg) for similar effects .
  • Unlike Sulmazole, Carsatrin avoids PDE inhibition, reducing risks of tachycardia and arrhythmias .

Clinical Potential: Carsatrin’s investigational status contrasts with older PDE inhibitors (e.g., Milrinone), which exhibit higher morbidity due to cAMP-mediated side effects .

Notes

Data Limitations : Direct comparative studies between Carsatrin and Sulmazole are scarce in the provided evidence. Mechanistic details for Sulmazole are inferred from class properties .

Synthesis Challenges : Carsatrin’s synthesis requires multi-step purification, contributing to its moderate yield (25.4%) .

Therapeutic Niche: Carsatrin’s sodium channel specificity positions it as a safer alternative to non-selective cardiotonics, though long-term safety data remain pending .

Q & A

Q. How should researchers address gaps in the mechanistic understanding of (S)-Carsatrin’s target interactions?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to map existing evidence. Design hypothesis-driven experiments (e.g., surface plasmon resonance for binding kinetics) to fill gaps. Collaborate with structural biologists for cryo-EM or crystallographic insights, ensuring citations prioritize primary literature over reviews .

Q. What ethical frameworks apply when studying (S)-Carsatrin’s environmental impact in ecotoxicology research?

  • Methodological Answer : Align study designs with OECD Test Guidelines (e.g., OECD 201 for algal toxicity). Include negative controls and minimize organism suffering via the 3Rs principle (Replacement, Reduction, Refinement). Disclose funding sources and conflicts of interest in accordance with ACS Ethical Guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。